5-Acetylfuran-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133674-67-6 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-acetylfuran-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3 |
InChI Key |
LDBONMJUXJMQFI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)C#N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C#N |
Synonyms |
3-Furancarbonitrile, 5-acetyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetylfuran 3 Carbonitrile
De Novo Synthesis Approaches to the Furan (B31954) Core
The formation of the fundamental furan ring structure is a critical first step in the synthesis of 5-Acetylfuran-3-carbonitrile. Various de novo approaches, which build the heterocyclic system from acyclic precursors, are utilized.
Cyclization Reactions for Furan Ring Formation
The construction of the furan ring often relies on cyclization reactions. One notable method involves the acid-mediated cyclization of specific precursors. For instance, the treatment of 3-benzoyl-2-cyanobutyronitrile with acids like trifluoroacetic acid (TFA) can induce cyclization to form a 2-aminofuran-3-carbonitrile (B147697) derivative. clockss.org This approach highlights the activation of the nitrile group by protonation, facilitating an intramolecular attack by the carbonyl oxygen. clockss.org
Another powerful strategy is the use of metal-catalyzed reactions. Cobalt-based metalloradical catalysis has been shown to effectively cyclize terminal alkynes with α-diazocarbonyls to produce polysubstituted furans with high regioselectivity. nih.govacs.org This method is advantageous due to its tolerance of various functional groups. acs.org Similarly, copper-catalyzed intermolecular annulation of ketones with compounds like aromatic olefins or β-nitrostyrenes provides a regioselective pathway to multisubstituted furans. organic-chemistry.orgorganic-chemistry.org These reactions often proceed through a radical pathway. organic-chemistry.org
Mercury(II) salts have also been employed to mediate the cyclization of unsaturated precursors, such as 1-alkynyl-2,3-epoxyalcohols, to yield substituted furans. beilstein-journals.org
Stereoselective and Regioselective Considerations in Ring Assembly
Achieving the correct substitution pattern on the furan ring is paramount. The regioselectivity of furan synthesis is often dictated by the nature of the catalyst and the electronic properties of the substrates. For example, in the cobalt-catalyzed cyclization of alkynes and diazo compounds, the catalyst plays a crucial role in delivering 2,3,5-trisubstituted furans as the sole regioisomer. nih.gov Copper-catalyzed methods also demonstrate high regioselectivity in the formation of multisubstituted furans. organic-chemistry.orgorganic-chemistry.org
Stereoselective synthesis is also a key consideration, particularly when chiral centers are present in the starting materials or created during the reaction. While not always directly applicable to the achiral this compound, the principles of stereocontrol are fundamental in the broader context of furan synthesis. For instance, highly diastereoselective syntheses of complex fused furan systems have been reported. researchgate.net
Introduction and Functionalization of the Acetyl Group at the 5-Position
Once the furan core is established, or by using a pre-functionalized starting material, the acetyl group is introduced at the 5-position.
Acylation Reactions on Furan Precursors
The most common method for introducing an acetyl group onto a furan ring is through Friedel-Crafts acylation. benthamdirect.compharmaguideline.com Due to the acid-sensitive nature of the furan ring, which is prone to polymerization, milder catalysts are typically required. benthamdirect.compharmaguideline.com Acetic anhydride (B1165640) or acetyl chloride are common acylating agents. pharmaguideline.comgoogle.com
The acylation of furan and its derivatives has been successfully carried out using catalysts such as boron trifluoride, which is effective in small amounts and avoids the formation of stable complexes with the resulting ketone that can lower yields. google.com Other catalysts like stannic chloride have also been used. nowgonggirlscollege.co.in
Advanced Catalyst Systems for Acetyl Group Incorporation
To overcome the challenges associated with traditional Friedel-Crafts catalysts, various advanced catalytic systems have been developed. Heterogeneous catalysts, such as the combination of aluminum dodecatungstophosphate (AlPW12O40) and Mg(OH)2, have been used for the direct acylation of furan with carboxylic acids, offering good to excellent yields and high regioselectivity for the 2-position. benthamdirect.com
Zeolites, particularly ZSM-5, have also been investigated as catalysts for the acylation of furan derivatives like 2-methylfuran (B129897) with acetic acid. shareok.org The use of phosphorus-modified MFI zeolites has been shown to influence the acidity and activity of the catalyst. shareok.org Furthermore, metal chlorides grafted onto supports like silicoaluminophosphate number 5 (SAPO-5) have demonstrated high activity in furan acylation, with ZnClₓ/SAPO-5 being particularly effective. mdpi.com Chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay is another green and efficient catalyst for the acylation of furan with acetic anhydride. ias.ac.in
Introduction and Functionalization of the Carbonitrile Group at the 3-Position
The introduction of the carbonitrile group at the 3-position can be achieved through various synthetic strategies. Often, the nitrile group is incorporated into one of the acyclic precursors before the furan ring is formed. For example, the use of malononitrile (B47326) in condensation reactions with 3-acetylfuran-2(5H)-ones can lead to intermediates that cyclize to form furan derivatives containing a cyano group. tandfonline.comtandfonline.com
Another approach is the direct cyanation of a pre-formed furan ring. This can be accomplished through methods such as the reaction of a bromo-substituted furan with copper(I) cyanide, often in the presence of a palladium catalyst. ontosight.ai The conversion of an aryl triflate to an aryl cyanide using a palladium-catalyzed cross-coupling reaction is another viable method for introducing the nitrile functionality. researchgate.net
Furthermore, the synthesis of 2-aminofuran-3-carbonitriles can be achieved through the acid-mediated cyclization of precursors like 3-benzoyl-2-cyanobutyronitrile, where the cyano group is already present in the starting material. clockss.org
Transformation of Carboxylic Acid Derivatives to Nitriles (e.g., from amide or acid precursors)
A primary method for generating nitriles involves the dehydration of primary amides. This transformation is typically achieved using various dehydrating agents, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being common choices. libretexts.orgopenstax.org The general mechanism begins with the nucleophilic attack of the amide oxygen onto the dehydrating agent (e.g., SOCl₂). This is followed by deprotonation and a subsequent E2-like elimination reaction, which results in the formation of the nitrile group (C≡N). libretexts.orgopenstax.org While this is a general and widely applicable method, its utility is notable as it is not typically constrained by steric hindrance around the reaction site. openstax.org
In a related synthetic approach, a chitin-derived precursor, 3-acetamido-5-acetylfuran (B13792600), can be used to produce a functionalized cyanofuran. One documented synthesis involves the conversion of 2-formylfuran 3 to an oxime, 2-Hydroxyimino-3-acetamido-5-acetylfuran (4), by reacting it with hydroxylamine (B1172632) hydrochloride and sodium carbonate. preprints.orgmdpi.com This oxime is then treated with acetic anhydride to form an acetoxyiminofuran intermediate. Subsequent treatment with a base, such as triethylamine, in acetonitrile (B52724) facilitates an elimination reaction to yield the final nitrile product, 2-Cyano-3-acetamido-5-acetylfuran (5). preprints.orgmdpi.com This multi-step process showcases the transformation of an aldehyde derivative, via an oxime, into a nitrile.
Direct Cyanation Strategies on Furan Scaffolds
Direct cyanation provides a more concise route to furan carbonitriles by directly introducing the cyano group onto the furan scaffold. One strategy involves the reaction of an acetylfuran derivative with a cyanating agent like copper(I) cyanide (CuCN) or potassium cyanide (KCN) under acidic conditions. Optimization of reaction parameters such as temperature (e.g., 60–80°C) is crucial to prevent undesirable side reactions like hydrolysis.
Another powerful technique is palladium-catalyzed cyanation. This method is often employed in a two-step sequence starting with the halogenation of the furan ring, followed by a cross-coupling reaction. For instance, a brominated furan intermediate can react with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). This process involves oxidative addition, transmetalation, and reductive elimination to form the nitrile.
| Strategy | Reagents | Key Conditions | Considerations | Reference |
|---|---|---|---|---|
| Direct Cyanation | CuCN or KCN | Acidic conditions, 60–80°C | Requires careful temperature control to minimize hydrolysis. | |
| Palladium-Catalyzed Cyanation | Halogenated Furan, Zn(CN)₂, Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Anhydrous solvent (e.g., DME), 80–100°C | Involves a pre-functionalized (halogenated) substrate. |
Nucleophilic Substitution or Elimination-Addition Mechanisms for Nitrile Formation
The formation of nitriles via nucleophilic substitution is a cornerstone of organic synthesis. The most straightforward application is the Sₙ2 reaction, where a cyanide ion (CN⁻) acts as a nucleophile to displace a leaving group (typically a halide) from a primary or secondary carbon atom. libretexts.orgopenstax.org This method could be applied to a furan derivative bearing a suitable electrophilic side chain, such as a halomethyl group, to introduce the nitrile functionality.
As previously mentioned, the dehydration of primary amides is a key synthetic route that proceeds through an elimination-type mechanism. libretexts.orgopenstax.org The reaction is initiated by the nucleophilic amide oxygen attacking the dehydrating agent. Following a proton transfer, an E2-like elimination of the activated hydroxyl group and a proton from the nitrogen atom occurs, yielding the carbon-nitrogen triple bond of the nitrile. libretexts.org This pathway is particularly versatile because the amide precursors can often be readily prepared from corresponding carboxylic acids or esters.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including this compound. This involves utilizing renewable feedstocks, employing efficient catalytic systems, and developing environmentally benign reaction conditions.
Biomass-Derived Feedstock Utilization (e.g., N-acetylglucosamine, chitin (B13524) derivatives)
A significant advancement in sustainable chemistry is the use of biomass as a starting material. Chitin, the second most abundant biopolymer on Earth after cellulose, and its monomer, N-acetyl-d-glucosamine (GlcNAc), are prominent nitrogen-containing feedstocks. mdpi.comacs.org Research has demonstrated the effective conversion of these renewable resources into valuable N-platform chemicals. mdpi.com One such key intermediate is 3-acetamido-5-acetylfuran (3A5AF), which can be synthesized directly from N-acetyl-d-glucosamine. rsc.org This furan derivative serves as a crucial precursor for more complex nitrogen-containing heterocyclic compounds, bridging the gap between raw biomass and high-value chemicals. mdpi.comresearchgate.netoup.com
| Biomass Source | Key Monomer/Derivative | Derived Furan Platform Chemical | Significance | Reference |
|---|---|---|---|---|
| Chitin | N-acetyl-d-glucosamine (GlcNAc) | 3-acetamido-5-acetylfuran (3A5AF) | Serves as a renewable, nitrogen-containing building block for further synthesis. | mdpi.comacs.orgrsc.org |
| Chitin | GlcNAc | 3-acetamido-5-furfuryl aldehyde (3A5F) | A functionally rich furan platform chemical. | mdpi.com |
Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., solid catalysts, ionic liquids, deep eutectic solvents)
Catalysis is central to green chemistry, offering pathways to increase reaction efficiency, improve selectivity, and reduce waste. In the synthesis and functionalization of furans, a variety of catalytic systems have been explored. Iron-containing catalysts, for example, have been studied for their potential in synthesizing alkyl esters of 5-acetyl-2-furan-carboxylic acid from 2-acetylfuran (B1664036). researchgate.net Gold nanoparticles supported on titanium dioxide (TiO₂) have been shown to effectively catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org
The use of ionic liquids represents another green approach. An effective method for converting N-acetyl-d-glucosamine into 3-acetamido-5-acetylfuran (3A5AF) has been reported using an ionic liquid medium, with boric acid significantly enhancing the yield under microwave heating. rsc.org Such systems can offer advantages in terms of thermal stability, recyclability, and providing a non-volatile reaction environment.
| Catalyst Type | Example | Application | Benefit | Reference |
|---|---|---|---|---|
| Heterogeneous Catalyst | Au nanoparticles on TiO₂ | Cycloisomerization to form furans | Mild conditions, recyclable catalyst | organic-chemistry.org |
| Homogeneous Catalyst | Iron compounds (e.g., Fe(acac)₃) | Synthesis of 5-acetyl-2-furan-carboxylic acid esters | Utilizes an abundant, low-cost metal | researchgate.net |
| Palladium Catalyst | Pd(PPh₃)₄ | Palladium-catalyzed cyanation of furan derivatives | High efficiency for C-C bond formation | |
| Organocatalyst/Additive | Boric Acid (B(OH)₃) | Conversion of GlcNAc to 3A5AF in an ionic liquid | Significantly improves yield | rsc.org |
Development of Solvent-Free or Environmentally Benign Reaction Conditions
Minimizing or eliminating the use of hazardous solvents is a key goal of green chemistry. Research into nitrile synthesis has explored solvent-free reaction conditions. For example, a [Cp*IrCl₂]₂-catalyzed reaction of acetonitriles with primary alcohols has been shown to produce substituted acetonitriles in excellent yields under solvent-free conditions, using either conventional or microwave heating. organic-chemistry.org While not specific to this compound, this demonstrates the feasibility of solvent-free C-C bond formation for nitrile synthesis. The use of water as a solvent, where possible, or the adoption of recyclable media like ionic liquids, as seen in the conversion of GlcNAc, are also important strategies for creating more environmentally benign processes. rsc.org
Chemical Reactivity and Mechanistic Investigations of 5 Acetylfuran 3 Carbonitrile
Reactivity Profile of the Furan (B31954) Heterocycle
The furan ring in 5-Acetylfuran-3-carbonitrile is an electron-deficient aromatic system. The presence of a C5-acetyl group and a C3-nitrile group, both of which are electron-withdrawing, substantially deactivates the ring compared to unsubstituted furan. This deactivation profoundly affects its participation in canonical aromatic reactions.
Furan is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), typically at the more reactive C2 (or α) position due to the superior stabilization of the cationic intermediate. sci-hub.stwiley.com However, the reactivity of the furan ring is highly sensitive to the electronic effects of its substituents.
Furans can function as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a pathway to complex cyclic structures. sci-hub.stsmolecule.com The efficiency of furan as a diene is, however, highly dependent on its electronic properties. Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups diminish it. researchgate.netlibretexts.org
The two electron-withdrawing groups in this compound are expected to significantly reduce its reactivity as a diene in conventional Diels-Alder reactions. In contrast, studies on 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a furan derivative with an electron-donating acetamido group at C3 and an electron-withdrawing acetyl group at C5, have shown that the electron-donating group can promote the reaction, allowing for the successful synthesis of 7-oxanorbornene adducts at moderate temperatures (50 °C). chemrxiv.orgresearchgate.netrsc.org This highlights the critical role of substituent electronics in modulating the Diels-Alder reactivity of the furan core. Therefore, for this compound, harsh reaction conditions or highly reactive dienophiles would likely be necessary to facilitate a cycloaddition. libretexts.org
| Furan Derivative | Substituents | Expected Diels-Alder Reactivity as a Diene | Reference |
| This compound | C5-acetyl (EWG), C3-nitrile (EWG) | Low | researchgate.netlibretexts.org |
| 3-Acetamido-5-acetylfuran (3A5AF) | C5-acetyl (EWG), C3-acetamido (EDG) | Enhanced | chemrxiv.orgresearchgate.netrsc.org |
| 2-Acetylfuran (B1664036) | C2-acetyl (EWG) | Reduced | researchgate.net |
| Furan | None | Moderate | sci-hub.st |
| EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group |
The oxidation of furan derivatives can be complex, as the furan ring itself is susceptible to oxidative degradation. Research into the oxidation of the related compound 3-acetamido-5-acetylfuran (3A5AF) to its corresponding carboxylic acid revealed that the reaction is difficult. researchgate.netoup.com Density functional theory (DFT) calculations indicated that instead of oxidation of the acetyl group, 3A5AF preferentially undergoes radical addition to the furan ring. oup.com
This reactivity is attributed to two factors: the low aromaticity of the furan ring and the ability of the acetamido group to stabilize the resulting radical adduct through orbital interactions. oup.com For this compound, the furan ring is also susceptible to radical attack. However, the absence of the strongly electron-donating acetamido group means that the stabilization of a radical intermediate would be less pronounced. Theoretical calculations on acetylfuran show that the energy for radical addition is higher (less favorable) than for 3A5AF. oup.com This suggests that while radical addition is a potential pathway, the reactivity profile will differ from that of 3A5AF.
Computational studies have estimated the homolytic bond dissociation energies (BDE) for C-H bonds in related furan structures, providing insight into their susceptibility to radical abstraction. The C-H bonds of the acetyl group's alpha-carbon are generally the most easily cleaved. oup.com
| Compound | Bond Type | Calculated Homolytic BDE (kJ mol⁻¹) | Reference |
| 3-Acetamido-5-acetylfuran (3A5AF) | C-H (acetyl α-carbon) | 392 | oup.com |
| 3-Acetamido-5-acetylfuran (3A5AF) | C-H (furan ring) | >401 | oup.com |
| Acetophenone | C-H (acetyl α-carbon) | 391 | oup.com |
| Data derived from theoretical calculations on related compounds. oup.com |
Cycloaddition Reactions (e.g., Diels-Alder reactions as a diene)
Reactivity of the Acetyl Substituent
The acetyl group is a key site of reactivity in this compound, enabling a variety of chemical transformations at both the carbonyl carbon and the adjacent alpha-carbon.
The carbonyl group of the acetyl substituent is electrophilic and can undergo a range of nucleophilic addition and condensation reactions. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures. smolecule.comsmolecule.com
Condensation Reactions: Acetylfurans are known to participate in base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcone analogues). ekb.eg For example, 3-acetyl-4,5,5-trimethylfuran-2(5H)-one undergoes condensation with veratraldehyde. tandfonline.com Similarly, this compound could be expected to react with various aromatic and aliphatic aldehydes to yield corresponding furan-containing chalcones. Another important reaction is the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326). tandfonline.com
Nucleophilic Additions: The carbonyl carbon is susceptible to attack by nucleophiles. This includes reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols and reduction with agents like sodium borohydride (B1222165) to produce secondary alcohols. smolecule.com
Heterocyclization Reactions: The 1,2-dicarbonyl-like nature of the acetylfuran moiety can be exploited in reactions with binucleophiles (e.g., 1,2-diamines) to construct new heterocyclic rings, such as quinoxalines. chim.it
The methyl group adjacent to the carbonyl (the alpha-carbon) possesses acidic protons due to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting enolate anion. This acidity allows for a variety of functionalization reactions.
The formation of an enolate intermediate by treatment with a suitable base is the gateway to numerous synthetic transformations. acs.org
Halogenation: The alpha-position can be halogenated, for instance, via an enolate or under acidic conditions. Mono-α-bromination of amides, a related carbonyl compound, is often achieved with reagents like Br₂ or N-bromosuccinimide (NBS). acs.org
Alkylation and Acylation: The enolate can act as a nucleophile, attacking alkyl halides (alkylation) or acyl halides (acylation) to form new carbon-carbon bonds at the alpha-position.
Aldol and Claisen Condensations: The enolate can also add to other carbonyl compounds in aldol-type reactions or to esters in Claisen condensations, further extending the carbon skeleton.
The reactivity at the alpha-carbon is a cornerstone of carbonyl chemistry, and these pathways are expected to be accessible for this compound, providing routes to a diverse array of derivatives. upertis.ac.id
Reduction and Oxidation Behavior of the Ketone Moiety
The acetyl group in this compound can undergo both reduction and oxidation reactions, targeting the ketone functionality.
Reduction:
The ketone can be reduced to a secondary alcohol, 3-acetamido-5-(1-hydroxylethyl)furan (2), through several methods. Stoichiometric reduction can be accomplished using sodium borohydride (NaBH₄). Catalytic transfer hydrogenation is another effective method. This process involves transferring hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone in the presence of a metal catalyst. Iridium and ruthenium-based catalysts have been shown to be effective for the transfer hydrogenation of furanic ketones.
A well-established method for the reduction of ketones is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. The MPV reduction is known for its high chemoselectivity, meaning it can selectively reduce aldehydes and ketones without affecting other functional groups like alkenes and alkynes. The reaction proceeds through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide.
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, is another common method for reducing ketones. This reaction is typically carried out under pressure.
Oxidation:
Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. Strong oxidizing agents, such as potassium permanganate, can oxidize ketones, but this often leads to the cleavage of carbon-carbon bonds. The oxidation of the acetyl group in furan derivatives to a carboxylic acid group can be challenging. For instance, the oxidation of 3-acetamido-5-acetylfuran (3A5AF) has been studied, and it was found that radical addition to the furan ring can be a competing reaction.
Reactivity of the Carbonitrile Functional Group
The carbonitrile (cyano) group of this compound is a versatile functional group that can participate in a variety of chemical transformations.
Nucleophilic Additions to the Nitrile Triple Bond
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles.
Grignard and Organolithium Reagents: The reaction of nitriles with Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of ketones after hydrolysis of the intermediate imine. The reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an iminium intermediate which is then hydrolyzed.
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can add to the nitrile group. This reaction is discussed further in the reduction section (3.3.3).
Water (Hydrolysis): The addition of water to the nitrile group, typically under acidic or basic conditions, leads to the formation of amides and subsequently carboxylic acids. This is detailed in section 3.3.2.
Hydrolysis and Derivatization Pathways (e.g., to amides, carboxylic acids)
The hydrolysis of the nitrile group provides a pathway to synthesize amides and carboxylic acids. This transformation can be catalyzed by either acid or base.
**Acid-Catalyzed
Advanced Spectroscopic Characterization of 5 Acetylfuran 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (1H NMR) for Chemical Shift and Coupling Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of a related compound, 5-acetyl-3-furoic acid, the furan (B31954) protons appear as doublets at δ 7.65 and 7.35 ppm. For 5-Acetylfuran-3-carbonitrile, the protons on the furan ring are expected to show distinct signals due to the influence of the acetyl and nitrile substituents. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The coupling constant (J), measured in Hertz (Hz), reveals the number and proximity of neighboring protons.
Carbon-13 NMR (13C NMR) for Carbon Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For substituted furancarbonitriles, the nitrile carbon typically appears around 115 ppm. In a similar compound, 4-chloromethyl-3-acetylfuran, the carbonyl carbon of the acetyl group resonates at 192.87 ppm, while the furan ring carbons appear between 122.59 and 149.49 ppm. d-nb.info The ¹³C NMR spectrum of this compound would be expected to show signals for the acetyl methyl carbon, the carbonyl carbon, the nitrile carbon, and the four carbons of the furan ring at characteristic chemical shifts.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide a more detailed picture of molecular structure by correlating different nuclei.
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.orgasahilab.co.jp It helps to identify adjacent protons and piece together molecular fragments. asahilab.co.jp
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). youtube.comlibretexts.org This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecular framework. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals correlations between protons and carbons over two to four bonds. nih.govceitec.czblogspot.com This long-range connectivity information is crucial for assembling the complete structure of a molecule, especially for identifying quaternary carbons (carbons with no attached protons) and linking different molecular fragments. blogspot.comresearchgate.netyoutube.com For instance, the protons of the acetyl methyl group would be expected to show an HMBC correlation to the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands:
A strong, sharp absorption band around 2200–2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. scirp.org For 2-furancarbonitrile derivatives, this peak is noted around 2220-2250 cm⁻¹. d-nb.info
A strong absorption band in the region of 1660–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the acetyl group. who.int
Absorptions related to the C-O and C=C bonds within the furan ring would also be present.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides structural clues. libretexts.org Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For furan derivatives, the fragmentation can involve the loss of CO or other small neutral molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netunar.ac.idjpionline.org This technique is particularly useful for analyzing complex mixtures and for the unequivocal identification of individual components. researchgate.net The GC separates the components of a sample, and the MS provides a mass spectrum for each component as it elutes, allowing for positive identification by comparing the spectrum to a library database. unar.ac.idjpionline.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Compound Names
| Compound Name |
| This compound |
| 5-acetyl-3-furoic acid |
| 4-chloromethyl-3-acetylfuran |
| 2-furancarbonitrile |
| n-hexylbenzene |
Spectroscopic Data Tables
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Related Furan Structures
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Furan Ring Protons | 6.5 - 8.0 | d, s |
| Acetyl Methyl Protons | 2.2 - 2.6 | s |
Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts are approximate and can vary based on solvent and substitution pattern.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Related Furan Structures
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 185 - 195 |
| Furan Ring Carbons | 110 - 160 |
| Nitrile (C≡N) | 115 - 120 |
| Acetyl Methyl (CH₃) | 25 - 30 |
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Nitrile (C≡N) stretch | ~2230 |
| Carbonyl (C=O) stretch | ~1680 |
| Furan Ring C=C stretch | ~1500-1600 |
| Furan Ring C-O stretch | ~1000-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn influenced by the molecular structure, particularly the presence of chromophores and the extent of conjugation.
In this compound, the furan ring, the acetyl group, and the nitrile group constitute the chromophoric system. The furan ring is an aromatic heterocycle with a π-electron system. The acetyl and nitrile groups are both electron-withdrawing and contain π-bonds, extending the conjugation of the system.
The UV-Vis spectrum of a molecule like this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are observed in compounds with double or triple bonds and aromatic systems. The extended conjugation in this compound, involving the furan ring, the carbonyl group of the acetyl moiety, and the cyano group, is expected to result in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted furan. Increased conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are generally of lower intensity (lower ε values) compared to π → π* transitions and appear at longer wavelengths.
The specific absorption maxima (λmax) for this compound are influenced by the electronic effects of the substituents. Both the acetyl and nitrile groups are electron-withdrawing, which can affect the energy levels of the molecular orbitals and thus the wavelengths of the electronic transitions.
| Compound Name | Structure | λmax (nm) | Solvent |
| Furan | 208 | Gas Phase | |
| 2-Furfural | 277 | Water | |
| 2-Acetylfuran (B1664036) | 270, 315 | Ethanol | |
| 5-Nitro-2-furfural | 310 | Ethanol |
This table is for illustrative purposes to show the effect of substituents on the UV-Vis absorption of the furan ring. The data is compiled from various sources and the λmax values can vary with the solvent used.
The data in the table demonstrates that the introduction of chromophoric groups like formyl (-CHO), acetyl (-COCH3), and nitro (-NO2) to the furan ring leads to a significant bathochromic shift in the absorption maximum compared to unsubstituted furan. This is a direct consequence of the extension of the conjugated system. For this compound, a similar bathochromic shift is anticipated due to the presence of both the acetyl and cyano groups, which are in conjugation with the furan ring. The precise λmax would also be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees, leading to shifts in the absorption bands.
Computational Chemistry and Theoretical Studies of 5 Acetylfuran 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its influence on molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. globalresearchonline.net It is extensively used to determine the ground state properties of molecules, including optimized geometries, electronic energies, and the distribution of electron density.
In the study of furan (B31954) derivatives, DFT calculations are frequently employed to understand their structure and stability. chemrxiv.org For instance, the geometry of furan rings and the conformational preferences of their substituents are routinely optimized using DFT methods. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or a larger one such as 6-311+G* for more accurate results. acs.orgrsc.orgasianpubs.org These calculations can reveal key geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's intrinsic properties. For example, studies on related furan derivatives show that the furan ring's geometry can be influenced by the electronic nature of its substituents. researchgate.net
DFT is also instrumental in calculating the energetic properties of molecules. The standard molar enthalpies of formation for various furan derivatives have been successfully determined using DFT, with results often showing good agreement with experimental data. rsc.org The energetics of different conformations, such as the syn and anti rotamers that can arise from the acetyl group in 5-Acetylfuran-3-carbonitrile, can be compared to predict the most stable isomer.
Table 1: Representative DFT Functionals and Basis Sets Used in Furan Derivative Studies
This table is interactive. You can sort and filter the data.
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Reaction Mechanism, Geometry Optimization | acs.orgscilit.com |
| B3LYP | 6-311+G* | Geometry Optimization, Frequency Calculation | rsc.org |
| B3LYP | cc-pVTZ | Geometry Optimization, Spectroscopic Properties | globalresearchonline.net |
| PBEhPBE | cc-pVTZ | Electronic Transitions | clockss.org |
Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular orbitals (MOs). Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational expense. rsc.orgacs.org Semi-empirical methods, like AM1 or PM3, incorporate experimental data to simplify calculations, making them faster and suitable for larger molecules. rsc.orgresearchgate.netcdnsciencepub.com
Ab initio studies on substituted furans have been performed to analyze conformational preferences, rotational barriers, and charge distributions. rsc.orgacs.org For example, calculations on furan-carbaldehydes using the STO-3G basis set have provided insights into the factors governing their favored conformations. rsc.org High-level ab initio calculations have also been used to determine gas-phase enthalpies of formation for acetyl-substituted thiophenes, which are structurally similar to acetylfurans. rsc.org
Semi-empirical methods have been successfully applied to study the electronic structure and reactivity of furan and its derivatives. cdnsciencepub.comresearchgate.net These methods can provide a qualitative understanding of substituent effects on the NMR parameters of furans by correlating calculated net atomic charges with experimental chemical shifts. rsc.org While generally less accurate than DFT or ab initio methods, they remain a valuable tool for initial explorations of large molecular systems or for modeling systems where higher-level calculations are computationally prohibitive. sid.irresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing how a molecule explores different shapes and orientations at a given temperature. researchgate.netnih.gov
An MD simulation can provide insights into:
Conformational Preferences: Identifying the most stable rotamers (syn vs. anti) and the energy barriers between them.
Solvent Effects: Understanding how interactions with solvent molecules influence the conformational equilibrium.
Flexibility and Dynamics: Characterizing the range of motion of different parts of the molecule, which can be important for its reactivity and interactions with other molecules. nih.gov
Principal components analysis (PCA) of an MD trajectory can further help to distinguish between local fluctuations and larger, collective motions within the molecule. mpg.de
Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often within a DFT framework. globalresearchonline.netnih.gov Studies on various furan derivatives have shown that calculated NMR shifts, when properly referenced, correlate well with experimental values. researchgate.netacs.org For example, a full NMR study of 45 different furan derivatives demonstrated a linear correlation between calculated net atomic charges and the experimental ¹³C chemical shifts. rsc.org This predictive capability is valuable for assigning signals in complex spectra and for understanding how substituents electronically influence the chemical environment of different nuclei. researchgate.netnih.govpearson.com
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. globalresearchonline.net DFT calculations, typically using the B3LYP functional, can predict the harmonic vibrational frequencies of a molecule. researchgate.netopenaccesspub.org These calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes, such as C=O stretches, C≡N stretches, and various furan ring vibrations. openaccesspub.org Such analyses have been performed for numerous furan derivatives, providing detailed interpretations of their vibrational spectra. globalresearchonline.netresearchgate.net
Table 2: Common Computational Approaches for Spectroscopic Prediction
This table is interactive. You can sort and filter the data.
| Spectroscopic Parameter | Computational Method | Typical Software Implementation |
|---|---|---|
| NMR Chemical Shifts | GIAO (Gauge-Invariant Atomic Orbital) | Gaussian, NWChem, ADF |
| Vibrational Frequencies (IR/Raman) | Harmonic Frequency Calculation (DFT) | Gaussian, NWChem |
Frontier Molecular Orbital (FMO) Theory and Reactivity Site Prediction (e.g., HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. capes.gov.brwuxibiology.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.
Nucleophilic Attack: The distribution of the LUMO will indicate the regions most susceptible to attack by a nucleophile. In furan derivatives, the LUMO is often located on the carbon atoms of the ring and any electron-withdrawing substituents.
Electrophilic Attack: The distribution of the HOMO will highlight the areas most likely to react with an electrophile. For furan, the HOMO is typically concentrated on the furan ring, making it susceptible to electrophilic substitution. wuxibiology.com
FMO theory is particularly successful in rationalizing the outcomes of pericyclic reactions, such as the Diels-Alder reaction, which is a common reaction for furan derivatives. scilit.comnih.gov The relative energies of the HOMO of the furan (the diene) and the LUMO of the dienophile determine the reaction rate and selectivity. koyauniversity.org
Table 3: Conceptual DFT and FMO Parameters
This table is interactive. You can sort and filter the data.
| Parameter | Description | Relevance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). acs.orgorganic-chemistry.orgrsc.org A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier of the reaction. nih.gov
For reactions involving furan derivatives, DFT calculations are widely used to model reaction pathways. rsc.org For instance, the mechanism of the Diels-Alder reaction between furan and various dienophiles has been extensively studied, with calculations revealing whether the reaction proceeds through a concerted or stepwise mechanism and explaining the observed regio- and stereoselectivity. scilit.comnih.govkoyauniversity.org Similarly, the mechanisms of gold-catalyzed and iodine-catalyzed syntheses of substituted furans have been investigated using DFT, providing detailed insights into the catalytic cycle and the roles of intermediates. acs.orgorganic-chemistry.orgrsc.orgchemrxiv.org
Characterizing a transition state involves locating a first-order saddle point on the PES. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the intended reactants and products.
Studies on the oxidation of furan derivatives have used DFT to calculate bond dissociation energies and activation energies for radical addition reactions, clarifying why certain reaction pathways are favored over others. researchgate.net These computational investigations provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. researchgate.net
Despite a comprehensive search for computational and theoretical studies specifically focused on the Hirshfeld surface analysis and 2D fingerprint plots of this compound, no dedicated research or data matching the precise request could be located.
Therefore, the following section on the computational chemistry and theoretical studies of this specific compound cannot be provided.
Synthesis and Exploration of 5 Acetylfuran 3 Carbonitrile Derivatives
Modification of the Acetyl Moiety to Diverse Functional Groups
The acetyl group at the C-5 position is a primary site for chemical elaboration, providing a gateway to numerous other functional groups and molecular extensions.
Condensation Reactions: The carbonyl carbon and the adjacent α-methyl protons of the acetyl group are prime locations for condensation reactions. A notable example is the base-catalyzed Claisen-Schmidt condensation with various aromatic or heterocyclic aldehydes. ekb.egmagritek.com This reaction yields α,β-unsaturated ketones, commonly known as chalcones. These chalcone (B49325) intermediates are valuable in their own right and serve as key precursors for the synthesis of various heterocyclic systems, including pyridines and pyrazoles. ekb.eg
Formation of 1,3-Dicarbonyl Compounds: The acetyl group can be converted into a 1,3-diketone through a Claisen condensation with an ester. wikipedia.org For instance, reaction with an appropriate ester in the presence of a strong base generates a furan-containing 1,3-diketone. This transformation is pivotal as 1,3-dicarbonyl compounds are classic building blocks for synthesizing five- and six-membered heterocycles like pyrazoles and pyrimidines. conicet.gov.ar
Halogenation and Oxidation: The α-methyl group can undergo halogenation to produce an α-haloketone. This derivative is a highly reactive intermediate for constructing other heterocyclic rings, such as oxazoles, through methods like the Bredereck reaction. ijpsonline.com Additionally, the acetyl group can be oxidized to a carboxylic acid moiety, although this can be challenging. The Baeyer-Villiger oxidation is one potential method to convert the ketone into an ester, which can then be hydrolyzed. oup.com However, the electron-rich nature of the furan (B31954) ring can sometimes complicate oxidation reactions, potentially leading to side reactions on the ring itself. oup.com
Transformation and Derivatization of the Carbonitrile Group
The carbonitrile group at the C-3 position is a versatile functional group that can be transformed into various nitrogen-containing moieties.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.org Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to the formation of the corresponding carboxylic acid, 5-acetylfuran-3-carboxylic acid. nih.govsaskoer.ca These derivatives introduce new reactive handles for further functionalization, such as amide coupling or esterification reactions.
Reduction to Amines: The nitrile can be reduced to a primary amine (an aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation introduces a basic and nucleophilic center into the molecule, enabling a different set of subsequent reactions, such as Schiff base formation or acylation.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, introducing another important heterocyclic motif into the molecular structure.
Functionalization of the Furan Ring through Site-Specific Reactions
The furan ring itself is an electron-rich aromatic system, susceptible to various transformations, although its reactivity is modulated by the two electron-withdrawing substituents at the C-3 and C-5 positions.
Electrophilic Aromatic Substitution: Furan is generally more reactive towards electrophiles than benzene. numberanalytics.comvpscience.org Electrophilic attack typically occurs at the α-positions (C-2 and C-5) due to the superior stabilization of the carbocation intermediate. numberanalytics.compearson.com In 5-acetylfuran-3-carbonitrile, the C-5 position is occupied, making the C-2 position the most probable site for electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation, provided that mild reaction conditions are used to prevent polymerization or ring-opening. ijabbr.com
Diels-Alder Reaction: The furan ring can function as a diene in Diels-Alder reactions, typically reacting across the C-2 and C-5 positions with a suitable dienophile to form 7-oxanorbornene adducts. smolecule.comrsc.org While the electron-withdrawing nature of the acetyl and nitrile groups can render the furan less reactive as a diene, these reactions provide a powerful tool for constructing complex bicyclic systems. rsc.orgchemrxiv.org Studies on the related 3-acetamido-5-acetylfuran (B13792600) show that the reaction can proceed, suggesting its feasibility for this scaffold. rsc.orgchemrxiv.org
Integration of this compound into Larger Polycyclic and Heterocyclic Systems
The true synthetic utility of this compound is demonstrated by its use as a building block for more complex heterocyclic structures. The functional group transformations described above provide the necessary intermediates for these cyclization strategies.
Fused Pyridine (B92270) Systems: Substituted pyridines can be synthesized through multicomponent reactions. researchgate.netresearchgate.net A common strategy involves converting the acetyl group into a chalcone via a Claisen-Schmidt condensation. ekb.eg This α,β-unsaturated ketone can then react with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of an ammonium (B1175870) salt (e.g., ammonium acetate) to construct a highly substituted pyridine ring fused or linked to the furan core. researchgate.net
Pyrazoles: Pyrazole rings are readily formed from the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. conicet.gov.argoogle.comresearchgate.netorganic-chemistry.org By first converting the acetyl group of this compound into a 1,3-diketone, subsequent condensation with hydrazine or substituted hydrazines yields furan-substituted pyrazoles. conicet.gov.ar The regioselectivity of this reaction can often be controlled by the reaction conditions. conicet.gov.ar
Oxazoles: The synthesis of oxazoles often proceeds from α-haloketones or aldehydes. ijpsonline.comresearchgate.netorganic-chemistry.org The acetyl group can be brominated to give an α-bromoketone, which upon reaction with an amide (Bredereck reaction), furnishes a substituted oxazole (B20620). ijpsonline.com Alternatively, oxidation of the acetyl group to an aldehyde followed by reaction with tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole synthesis provides another route to these important heterocycles. ijpsonline.com A direct reaction between 2-acetylfuran (B1664036) and urea (B33335) has also been shown to produce 2-amino oxazoles. researchgate.net
Research Findings Summary
| Moiety | Transformation | Reagents/Conditions | Resulting Functional Group/System |
| Acetyl Group | Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone) |
| Claisen Condensation | Ester, Strong Base | 1,3-Diketone | |
| Halogenation | e.g., NBS, Br₂ | α-Haloketone | |
| Carbonitrile Group | Hydrolysis | Acid or Base | Carboxylic Acid or Amide |
| Reduction | e.g., LiAlH₄ | Primary Amine | |
| Cycloaddition | e.g., Sodium Azide | Tetrazole | |
| Furan Ring | Electrophilic Substitution | e.g., Br₂, HNO₃ (mild conditions) | 2-Substituted Furan |
| Diels-Alder Reaction | Dienophile (e.g., Maleimide) | 7-Oxanorbornene Adduct | |
| Integration | Pyridine Synthesis | Chalcone, Malononitrile, NH₄OAc | Furan-substituted Pyridine |
| Pyrazole Synthesis | 1,3-Diketone, Hydrazine | Furan-substituted Pyrazole | |
| Oxazole Synthesis | α-Haloketone, Amide | Furan-substituted Oxazole |
Advanced Applications in Materials Science and Chemical Engineering
Contributions to Fine Chemical Synthesis and Chemical Engineering Processes
As a platform chemical derived from renewable chitin (B13524) biomass, 3-Acetamido-5-acetylfuran (B13792600) holds considerable promise for advancing fine chemical synthesis and sustainable chemical engineering. nih.govrsc.org Its synthesis from N-acetyl-D-glucosamine (NAG), the monomer of chitin, has been the subject of extensive research, with various catalytic systems being developed to improve yield and efficiency. researchgate.netmun.caresearchgate.net These processes often utilize ionic liquids, deep eutectic solvents, or metal salt catalysts to facilitate the dehydration of NAG. mun.caresearchgate.netresearchgate.net
The value of 3A5AF extends beyond polymer science. It is a versatile intermediate for producing a range of nitrogen-containing fine chemicals, which are essential building blocks in the pharmaceutical and agrochemical industries. nih.govoup.com For example, it is a known precursor in the synthesis of the anticancer drug proximicin A. researchgate.net The ability to produce such complex and high-value molecules from a bio-based feedstock represents a significant step towards a more sustainable chemical industry, reducing reliance on fossil fuels and leveraging nitrogen that has been naturally fixed. oup.com The ongoing optimization of its synthesis and conversion pathways is a key focus in green chemistry and engineering. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
